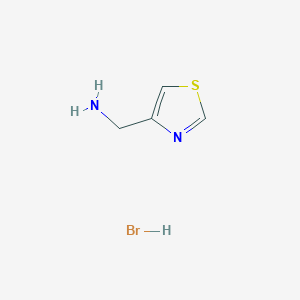

1,3-Thiazol-4-ylmethylamine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-thiazol-4-ylmethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.BrH/c5-1-4-2-7-3-6-4;/h2-3H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHVAPGRVLEUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,3-Thiazol-4-ylmethylamine hydrobromide basic properties

An In-depth Technical Guide to the Core Basic Properties of 1,3-Thiazol-4-ylmethylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic amine salt that serves as a valuable building block in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold, appearing in numerous pharmacologically active compounds, including vitamin B1 (Thiamine).[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a focal point for the development of novel therapeutic agents targeting a wide array of diseases, including inflammatory conditions, infections, and cancer.[3][4] This guide provides a comprehensive overview of the fundamental physicochemical properties, structural characteristics, synthesis, and handling of this compound, offering a critical knowledge base for its application in research and development.

Chemical Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of this compound are foundational to its reactivity and application in synthesis.

Molecular Structure

The molecule consists of a 1,3-thiazole ring substituted at the 4-position with a methylamine group. The amine is protonated by hydrobromic acid to form the hydrobromide salt.

-

IUPAC Name: (1,3-Thiazol-4-yl)methanamine hydrobromide

-

Molecular Formula: C₄H₇BrN₂S[7]

-

Molecular Weight: 195.08 g/mol (Calculated)

Physicochemical Data Summary

Quantitative data for this specific molecule is not extensively published. The following table summarizes known data and expert-derived estimations based on its chemical structure.

| Property | Value / Observation |

| Appearance | Light yellow to brown solid.[5] |

| pKa (Estimated) | The thiazole ring nitrogen is weakly basic (pKa of conjugate acid ≈ 2.5).[8] The primary alkylamine is significantly more basic (pKa of conjugate acid typically ≈ 9-10). Therefore, the aminomethyl group is the primary site of protonation. The overall basicity is dictated by this exocyclic amine. |

| Solubility | As an amine hydrobromide salt, it is expected to have good solubility in polar protic solvents like water and methanol, and limited solubility in nonpolar aprotic solvents. However, some substituted aminothiazoles have shown solubility issues in aqueous media.[9] |

| Stability | The thiazole ring is aromatic and relatively stable.[10] It is more stable towards photo-oxidation and Wasserman rearrangement than its oxazole counterpart.[11] Amine hydrobromide salts are generally stable under standard conditions but should be protected from strong bases (which would liberate the free amine) and moisture. |

| Storage Conditions | Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[5] Keep container tightly closed in a dry, well-ventilated place. |

Basicity and Reactivity: A Mechanistic Perspective

The chemical behavior of this compound is dominated by the interplay between the aromatic thiazole ring and the exocyclic aminomethyl group.

Understanding the Basicity

The thiazole ring itself is a weak base. The lone pair on the nitrogen atom (N3) is available for protonation, but the pKa of the resulting thiazolium ion is approximately 2.5, making it significantly less basic than imidazole (pKa ≈ 7).[8]

The primary basic center of the molecule is the exocyclic aminomethyl group. Aliphatic primary amines typically have conjugate acid pKa values in the range of 9-10. In the hydrobromide salt form, this amine is protonated, forming an ammonium cation. This has significant implications for its handling and reaction chemistry. To utilize the amine as a nucleophile, it must first be deprotonated by a suitable base.

Figure 1: Acid-base equilibrium of the target compound.

Reactivity of the Thiazole Ring

The thiazole ring exhibits characteristic aromatic reactivity.[12]

-

Electrophilic Substitution: The ring is generally electron-deficient. Electrophilic attack is possible, with the C5 position being the most electron-rich and thus the preferred site for substitution.[12]

-

Nucleophilic Substitution: The C2 position is the most electron-deficient and is susceptible to nucleophilic attack, especially if the ring nitrogen is quaternized or if there is a good leaving group at C2.[12]

-

Deprotonation: The proton at the C2 position is the most acidic on the ring and can be removed by strong organometallic bases.[8]

The aminomethyl substituent at C4 acts as a versatile handle for further synthetic modifications, allowing for amide bond formation, alkylation, or other standard amine chemistries once converted to the free base.

Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most common and versatile method for constructing the 1,3-thiazole core is the Hantzsch thiazole synthesis.[1][13][14] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the synthesis of 1,3-Thiazol-4-ylmethylamine, a protected amino group is required.

Figure 2: Generalized Hantzsch synthesis workflow.

Exemplary Experimental Protocol

The following protocol is a representative, multi-step synthesis based on established Hantzsch reaction principles.

Step 1: Synthesis of 2-amino-N-(thiazol-4-ylmethyl)acetamide (Protected Precursor)

-

Reaction Setup: To a solution of 1,3-dichloroacetone (1.0 eq) in ethanol, add thioacetamide (1.0 eq).

-

Cyclization: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate, 4-(chloromethyl)-2-methyl-1,3-thiazole, is filtered, washed with water, and dried.

-

Amination: The 4-(chloromethyl)-2-methyl-1,3-thiazole is then reacted with a protected amine source, such as potassium phthalimide, followed by hydrazinolysis to yield the primary amine.

Step 2: Hydrobromide Salt Formation

-

Dissolution: Dissolve the purified 1,3-Thiazol-4-ylmethylamine free base in a suitable solvent such as isopropanol or diethyl ether.

-

Acidification: Cool the solution in an ice bath and add a solution of hydrobromic acid (1.0-1.1 eq) dropwise with stirring.

-

Precipitation & Isolation: The hydrobromide salt will precipitate out of the solution. Continue stirring in the cold for 30 minutes.

-

Purification: Collect the solid by vacuum filtration, wash with cold solvent (e.g., diethyl ether) to remove any excess acid, and dry under vacuum to yield the final product.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of this compound. The expected data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

A singlet for the C2-H proton of the thiazole ring, typically downfield (δ 8.5-9.0 ppm).

-

A singlet for the C5-H proton of the thiazole ring (δ 7.0-7.5 ppm).[15]

-

A singlet or doublet for the methylene protons (-CH₂-NH₃⁺) adjacent to the thiazole ring (δ 4.0-4.5 ppm).

-

A broad singlet for the ammonium protons (-NH₃⁺) which may be exchangeable with D₂O (δ 8.0-8.5 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will provide key structural information:

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information on the functional groups present.[18]

-

N-H Stretching: A broad band in the range of 3200-2800 cm⁻¹ corresponding to the ammonium (-NH₃⁺) group.

-

C-H Stretching: Aromatic C-H stretches from the thiazole ring above 3000 cm⁻¹, and aliphatic C-H stretches from the methylene group just below 3000 cm⁻¹.

-

C=N and C=C Stretching: Characteristic aromatic ring stretching vibrations in the 1650-1450 cm⁻¹ region.

-

C-S Stretching: Typically weak absorptions in the fingerprint region (800-600 cm⁻¹).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[8]

-

Molecular Ion: The expected analysis would be for the free base (C₄H₆N₂S). The mass spectrometer would detect the cation [M+H]⁺ with a mass corresponding to C₄H₇N₂S⁺.

-

Fragmentation: Common fragmentation patterns would involve the loss of the amine group or cleavage of the thiazole ring.

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

-

Hazard Profile: Causes skin and serious eye irritation.[19] As with most amine salts, it may be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood.

-

Incompatibilities: Incompatible with strong bases (will liberate the volatile free amine) and strong oxidizing agents.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[14] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[5]

Conclusion

This compound is a key synthetic intermediate whose utility is derived from the versatile reactivity of both the thiazole heterocycle and the primary amine function. A thorough understanding of its basic properties—including its structure, pKa considerations, reactivity, and spectral characteristics—is paramount for its effective use in the design and synthesis of novel, biologically active molecules. This guide serves as a foundational resource for scientists, enabling informed experimental design and safe handling practices.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

Al-Obaidi, A. S. M., et al. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023). Thiazole. Retrieved from [Link]

-

Reddy, T. S., et al. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium hexafluorophosphate. HETEROCYCLES, 81(12), 2851. Retrieved from [Link]

-

Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(8), 1333. Retrieved from [Link]

-

McNeill, B. A., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Organic & Biomolecular Chemistry, 20(35), 7026-7030. Retrieved from [Link]

-

Šačkus, A., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 26(23), 7306. Retrieved from [Link]

-

JETIR. (2019). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Retrieved from [Link]

-

Arshad, M. F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4939. Retrieved from [Link]

-

Singh, A., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Current Organic Synthesis, 20(12), 1398-1422. Retrieved from [Link]

-

Ghorbani, M., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. Retrieved from [Link]

-

Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(2), 249-268. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

Systematic Review on Thiazole And Its Applications. (2023). Journal of Pharmaceutical Research and Reports, 5(2). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved from [Link]

-

Krátký, M., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(24), 5992. Retrieved from [Link]

-

Stevens, E. (2019). synthesis of thiazoles. YouTube. Retrieved from [Link]

-

Foroumadi, A., et al. (2015). Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. ResearchGate. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

- Sahu, J. K., et al. (2021). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1168-1186.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. 1,3,4-Thiadiazol-2-amine [webbook.nist.gov]

- 5. C-THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE | 117043-86-4 [amp.chemicalbook.com]

- 6. C-THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE | 117043-86-4 [chemicalbook.com]

- 7. en.huatengsci.com [en.huatengsci.com]

- 8. [(2-Ethyl-1,3-thiazol-4-yl)methyl](methyl)amine | 165316-07-4 | Benchchem [benchchem.com]

- 9. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. jetir.org [jetir.org]

- 19. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 1,3-Thiazol-4-ylmethylamine Hydrobromide

Executive Summary

1,3-Thiazol-4-ylmethylamine hydrobromide (CAS: 1185145-74-7) is a critical heterocyclic building block in modern medicinal chemistry. Functioning as a high-value scaffold, it provides a rigid thiazole core acting as a bioisostere for pyridine or imidazole rings, while the primary amine serves as a versatile handle for amide coupling, reductive amination, or sulfonylation. This compound is increasingly utilized in Fragment-Based Drug Discovery (FBDD) for targeting kinases (e.g., ROCK inhibitors) and viral proteases, where the thiazole nitrogen acts as a specific hydrogen bond acceptor.

This guide provides a definitive technical analysis of the compound, detailing a self-validating synthetic protocol, physicochemical properties, and handling requirements for high-purity research applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The hydrobromide salt offers superior crystallinity and stability compared to the free base, which is prone to oxidation and polymerization.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1185145-74-7 |

| Molecular Formula | C₄H₆N₂S[1][2][3] · HBr |

| Molecular Weight | 195.08 g/mol |

| Exact Mass | 193.9489 (Salt); 114.0252 (Free Base) |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar organic solvents |

| pKa (Predicted) | ~8.9 (Amine), ~2.5 (Thiazole Nitrogen) |

| SMILES | C1=CSC(=N1)CN.Br |

| InChI Key | CPKXTRRWXZPGDS-UHFFFAOYSA-N (HCl salt analog) |

Structural Geometry

The thiazole ring is planar and aromatic.[4] The C2-position is highly electrophilic, while the N3-position is a weak base. The 4-aminomethyl group introduces a flexible "arm" that allows the amine to engage in interactions approximately 3.5 Å away from the aromatic core, a critical distance for many enzyme active sites.

Validated Synthetic Protocol

The most robust route for synthesizing high-purity this compound avoids the direct amination of haloketones (which leads to poly-alkylation) and instead utilizes the Hantzsch Thiazole Synthesis followed by the Delepine Reaction .

Retrosynthetic Analysis

-

Target: 1,3-Thiazol-4-ylmethylamine HBr

-

Precursor: 4-(Chloromethyl)thiazole

-

Starting Materials: 1,3-Dichloroacetone + Thioformamide

Step-by-Step Methodology

Phase 1: Synthesis of 4-(Chloromethyl)thiazole

Note: This reaction must be performed in a fume hood due to the lachrymatory nature of 1,3-dichloroacetone.

-

Reagent Preparation: Generate thioformamide in situ by treating formamide with phosphorus pentasulfide (

) in dioxane/toluene, or use a stable thioamide equivalent if 2-substitution is acceptable (e.g., thioacetamide for 2-methyl). For the specific 2-H target, thioformamide is required. -

Condensation: Dissolve 1.0 eq of thioformamide in ethanol. Add 1.0 eq of 1,3-dichloroacetone dropwise at 0°C.

-

Cyclization: Reflux the mixture for 4–6 hours. The sulfur atom attacks the alpha-carbon of the ketone, followed by dehydration and cyclization.

-

Workup: Evaporate solvent. Neutralize with aqueous

and extract with dichloromethane (DCM). Purify via silica gel chromatography (Hexane/EtOAc) to yield 4-(chloromethyl)thiazole.

Phase 2: Delepine Reaction (Amination)

Rationale: The Delepine reaction uses hexamethylenetetramine (Hexamine) to mono-alkylate the halide, preventing the formation of secondary/tertiary amines.

-

Quaternization: Dissolve 4-(chloromethyl)thiazole (1.0 eq) in chloroform. Add Hexamine (1.05 eq). Stir at room temperature or mild reflux. The hexaminium salt will precipitate as a white solid.

-

Isolation: Filter the salt and wash with cold chloroform to remove unreacted starting materials.

-

Hydrolysis: Suspend the salt in ethanol containing concentrated HCl (or HBr for direct salt formation, though HCl is standard for hydrolysis). Reflux for 2 hours to cleave the hexamine core.

-

Salt Exchange (If HCl used): Isolate the crude amine hydrochloride. Dissolve in minimal water, basify with 50% NaOH to pH > 12, and extract the free base into DCM.

-

Final Salt Formation: Add 48% aqueous HBr (or HBr in acetic acid) dropwise to the DCM solution of the free amine at 0°C. The This compound will precipitate. Filter, wash with ether, and dry under vacuum over

.

Synthetic Workflow Diagram

Figure 1: Validated synthetic pathway via Hantzsch cyclization and Delepine amination.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆

-

¹H NMR:

-

δ 9.10 ppm (s, 1H): C2-H of the thiazole ring. This proton is highly deshielded due to the adjacent nitrogen and sulfur.

-

δ 8.20 ppm (br s, 3H):

protons (exchangeable with -

δ 7.85 ppm (s, 1H): C5-H of the thiazole ring.

-

δ 4.25 ppm (s, 2H):

methylene bridge connecting the ring and the amine.

-

Mass Spectrometry (LC-MS)

-

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Target Ion: m/z 115.03

. -

Note: The bromine isotope pattern (approx 1:1 ratio of 79Br:81Br) will not be attached to the parent ion in ESI+ unless observing the salt cluster, but the free base mass is the primary signal.

Applications in Drug Discovery[11][12]

Fragment-Based Drug Design (FBDD)

The 1,3-thiazole moiety is a bioisostere for the peptide bond and other heteroaromatics.

-

Kinase Inhibition: The thiazole nitrogen (N3) can accept a hydrogen bond from the hinge region of kinases (e.g., ROCK1/2, CDK). The 4-aminomethyl group projects into the ribose-binding pocket or solvent front, allowing for the attachment of solubilizing groups.

-

Peptide Mimetics: Used to constrain peptide backbones.[5] The rigidity of the thiazole ring reduces the entropic penalty upon binding to a receptor.

Case Study: ROCK Inhibitors

Research indicates that 4-aryl-5-aminomethyl-thiazole derivatives show potent inhibitory activity against Rho-associated protein kinase (ROCK).[6] The aminomethyl arm is crucial for orienting the inhibitor within the active site, often forming salt bridges with aspartate or glutamate residues.

Figure 2: Pharmacophore mapping of the thiazole-methylamine scaffold in protein binding.

Handling, Stability & Safety

-

Hygroscopicity: The hydrobromide salt is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.

-

Stability: Stable in solid form. In solution (especially basic pH), the free amine is susceptible to oxidation. Prepare solutions fresh.

-

Safety:

-

1,3-Dichloroacetone (Precursor): Extreme lachrymator. Causes severe eye and skin irritation. Use only in a well-ventilated fume hood with full PPE (goggles, gloves, lab coat).

-

Product: Treat as a potential irritant. Avoid inhalation of dust.

-

References

-

Synthesis Protocol (Hantzsch/Delepine): Synthesis of thiazoles. Organic Chemistry Portal. Available at: [Link]

-

Medicinal Application (ROCK Inhibitors): The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

-

Precursor Reactivity: 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. ACS Publications / PubMed. Available at: [Link]

Sources

- 1. Page 07857 (Chemical) [intlab.org]

- 2. 页面加载中... [china.guidechem.com]

- 3. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kuey.net [kuey.net]

- 5. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,3-Thiazol-4-ylmethylamine Hydrobromide: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth exploration of 1,3-Thiazol-4-ylmethylamine hydrobromide, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its significant role in the creation of novel therapeutic agents. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a thorough understanding for its practical application.

Core Identification and Physicochemical Properties

This compound is a heterocyclic amine salt. The thiazole ring is a fundamental scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] This particular derivative, functionalized with a methylamine group at the 4-position, serves as a versatile synthon for introducing the thiazole moiety into larger, more complex molecules.

Table 1: Chemical Identity and Properties of this compound

| Property | Value | Source |

| CAS Number | Not explicitly found; MDL Number: MFCD11506407 | [4] |

| Molecular Formula | C4H7BrN2S | [4] |

| Molecular Weight | 195.08 g/mol (as hydrobromide) | Calculated |

| Appearance | Typically a solid | General knowledge |

| Solubility | Soluble in polar solvents like water and alcohols | General knowledge |

Note: The CAS number for the corresponding hydrochloride salt is 117043-86-4.[5][6]

The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[2][7] Its prevalence is due to several key factors:

-

Bioisosterism: The thiazole ring can act as a bioisostere for other aromatic or heterocyclic rings, allowing for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties.[1]

-

Diverse Biological Activities: Thiazole derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2][8]

-

Metabolic Stability: The aromatic nature of the thiazole ring often imparts metabolic stability to the parent molecule.

-

Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

Synthesis of the 1,3-Thiazole-4-ylmethylamine Core

The synthesis of the 1,3-thiazole core is most classically achieved through the Hantzsch Thiazole Synthesis .[9][10][11] This robust and high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[9] For the synthesis of the 4-substituted aminomethylthiazole backbone, a protected amine functionality is required on the starting materials.

Conceptual Synthetic Workflow

A plausible synthetic route to obtain the free base, 1,3-Thiazol-4-ylmethylamine, which can then be treated with hydrobromic acid to yield the desired salt, is outlined below. This workflow is based on established chemical principles for thiazole synthesis.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. en.huatengsci.com [en.huatengsci.com]

- 5. 117043-86-4|4-(Aminomethyl)thiazole Hydrochloride|BLD Pharm [bldpharm.com]

- 6. C-THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE | 117043-86-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. synarchive.com [synarchive.com]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1,3-Thiazol-4-ylmethylamine Hydrobromide

A Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of biological activities.[1][2][3] While the specific mechanism of action for 1,3-Thiazol-4-ylmethylamine hydrobromide is not extensively documented in current literature, its structural motifs suggest a high potential for therapeutic relevance. This guide provides a comprehensive framework for researchers to systematically investigate and elucidate the mechanism of action of this promising compound. We will explore potential biological targets based on the known activities of related thiazole derivatives, and detail a robust, multi-pronged experimental approach to define its pharmacological profile. This document is intended to serve as a technical guide for researchers in drug discovery and development, offering a structured methodology for moving from a compound of interest to a well-characterized clinical candidate.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for potent and selective engagement with a wide array of biological targets.[3] Derivatives of the thiazole core have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3]

This compound, as a primary amine-containing thiazole derivative, presents a compelling starting point for a drug discovery program. The thiazole core provides a rigid framework for the presentation of the key pharmacophoric element - the methylamine group. This functional group can act as a hydrogen bond donor and acceptor, and under physiological conditions, will be protonated, allowing for ionic interactions with biological targets. This guide will provide a systematic approach to unraveling its mechanism of action.

Postulated Mechanisms of Action Based on Structural Analogs

Based on the extensive literature on thiazole derivatives, we can hypothesize several potential mechanisms of action for this compound. These hypotheses will form the basis of our proposed experimental investigation.

Anticancer Activity

Numerous thiazole-containing compounds have exhibited potent anticancer properties.[4][5] The potential mechanisms that could be investigated for this compound include:

-

Induction of Apoptosis: Many thiazole derivatives have been shown to induce programmed cell death in cancer cells.[4]

-

Kinase Inhibition: The thiazole scaffold is present in several kinase inhibitors. A prominent example is the dual inhibition of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[6]

-

Tubulin Polymerization Inhibition: Certain thiazole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]

Antimicrobial Activity

The thiazole moiety is a key component of many antimicrobial agents.[8] The potential antimicrobial mechanisms to explore include:

-

Enzyme Inhibition: Thiazole derivatives have been shown to inhibit essential enzymes in pathogens. For example, some derivatives act as inhibitors of Leishmania braziliensis superoxide dismutase (LbSOD).[9][10]

-

Disruption of Cell Wall Synthesis: The thiazole ring is a component of penicillin, suggesting a potential role in interfering with bacterial cell wall biosynthesis.[1]

-

Biofilm Disruption: Investigating the ability of the compound to disrupt the formation of microbial biofilms would be a valuable avenue of research.

Neurological Activity

"Thiazol-4-yl-methylamine hydrochloride" is noted as a building block for drugs targeting neurological disorders.[11] This suggests that this compound could have activity at neuronal targets such as:

-

Receptor Modulation: The compound could act as an agonist or antagonist at various neurotransmitter receptors.

-

Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), is a plausible mechanism.

-

Ion Channel Modulation: The compound may interact with and modulate the function of various ion channels in the central nervous system.

A Proposed Experimental Workflow for Mechanism of Action Elucidation

The following section outlines a comprehensive and logical workflow to systematically investigate the mechanism of action of this compound.

Figure 1: A comprehensive workflow for the elucidation of the mechanism of action.

Phase 1: Initial Screening and Target Identification

The initial phase is designed to broadly assess the biological activity of this compound and to identify potential molecular targets.

3.1.1. Protocol: High-Throughput Phenotypic Screening

-

Objective: To identify cellular phenotypes modulated by the compound.

-

Cell Lines/Organisms: A diverse panel of human cancer cell lines (e.g., NCI-60 panel), bacterial strains (Gram-positive and Gram-negative), and fungal strains.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Perform serial dilutions to create a concentration gradient (e.g., from 100 µM to 1 nM).

-

Treat the cell/organism cultures in 96- or 384-well plates with the compound dilutions.

-

Include appropriate positive and negative controls.

-

After a predetermined incubation period (e.g., 48-72 hours for cancer cells, 24 hours for microbes), assess the phenotype.

-

For cancer cells, use a cell viability assay such as MTT or CellTiter-Glo®.

-

For microbes, measure the optical density at 600 nm (OD600) to determine growth inhibition.

-

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) for each cell line or organism.

3.1.2. Protocol: Target-Based Screening (Example: Kinase Panel)

-

Objective: To identify direct interactions with a panel of known drug targets.

-

Platform: Utilize a commercial kinase screening service (e.g., Eurofins, Promega).

-

Methodology:

-

Provide the compound at a specified concentration (e.g., 10 µM).

-

The service will perform in vitro kinase activity assays in the presence of the compound.

-

-

Data Analysis: The output will be the percent inhibition of each kinase at the tested concentration. "Hits" are typically defined as kinases with >50% inhibition.

3.1.3. Protocol: Affinity Chromatography-Mass Spectrometry

-

Objective: To identify cellular proteins that bind to the compound in an unbiased manner.

-

Methodology:

-

Synthesize an analog of 1,3-Thiazol-4-ylmethylamine with a linker suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the immobilized compound with cell lysate.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Compare the identified proteins to a control experiment using beads without the immobilized compound to identify specific binders.

Phase 2: Target Validation and Pathway Analysis

Once potential targets are identified, this phase focuses on confirming the interaction and understanding the downstream cellular consequences.

3.2.1. Protocol: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm direct target engagement in a cellular context.

-

Methodology:

-

Treat intact cells with the compound or a vehicle control.

-

Heat the cell suspensions to a range of temperatures.

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting.

-

-

Data Analysis: A ligand-bound protein will be stabilized against thermal denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle control.

3.2.2. Protocol: Western Blotting for Signaling Pathway Modulation

-

Objective: To determine if the compound modulates the activity of signaling pathways downstream of the identified target.

-

Methodology:

-

Treat cells with the compound at various concentrations and for different durations.

-

Prepare cell lysates.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Probe the membrane with antibodies against the phosphorylated (active) and total forms of key signaling proteins (e.g., p-Akt/Akt, p-ERK/ERK).

-

-

Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon compound treatment.

Figure 2: A hypothetical signaling pathway that could be investigated by Western blotting.

Phase 3: In Vivo Model Validation

The final phase involves testing the compound's efficacy and safety in a living organism.

3.3.1. Protocol: Xenograft Mouse Model of Cancer

-

Objective: To evaluate the in vivo anticancer efficacy of the compound.

-

Methodology:

-

Implant human cancer cells (identified as sensitive in Phase 1) subcutaneously into immunocompromised mice.

-

Once tumors are established, randomize the mice into treatment and vehicle control groups.

-

Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Monitor tumor volume and animal body weight regularly.

-

-

Data Analysis: Compare the tumor growth rates between the treatment and control groups.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | Value |

| A549 | Lung | Value |

| HCT116 | Colon | Value |

Table 2: Kinase Inhibition Profile

| Kinase | % Inhibition @ 10 µM |

| PI3Kα | Value |

| mTOR | Value |

| AKT1 | Value |

Conclusion

While the precise mechanism of action of this compound remains to be fully elucidated, its chemical structure places it within a class of compounds with significant and diverse therapeutic potential. The experimental framework detailed in this guide provides a rigorous and systematic approach for researchers to define its biological activity, identify its molecular target(s), and validate its therapeutic potential in preclinical models. By following this structured path, the scientific community can effectively unlock the potential of this and other novel chemical entities, paving the way for the development of next-generation therapeutics.

References

-

Ekrek, S., Şenkardeş, S., Erdoğan, Ö., & Çevik, Ö. (2022). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

de Oliveira, C. S., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 333-342. [Link]

-

de Oliveira, C. S., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Taylor & Francis Online. [Link]

-

El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 12(45), 29335-29351. [Link]

-

(2019). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

-

G-Dub, C., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal, 10(1), 7. [Link]

-

Siddiqui, N., et al. (2017). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 22(1), 105. [Link]

-

Jain, A. K., et al. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical biology & drug design, 81(5), 557–576. [Link]

-

Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Rahman, A., & Singh, S. (2024). BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. ShodhKosh: Journal of Visual and Performing Arts. [Link]

-

(2023). Systematic Review On Thiazole And Its Applications. World Journal of Pharmaceutical Research. [Link]

-

Gomaa, A. M., & El-Din, A. A. S. (2017). A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. Chemistry Central Journal, 11(1), 1-10. [Link]

-

Sharma, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3983. [Link]

-

AL-Saadi, A. H. R., & AL-Juburi, H. R. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69070038, 1,3-Thiazolidin-4-ylmethanamine. [Link]

-

Foroumadi, A., & Asadipour, A. (2015). Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. ChemInform, 46(32). [Link]

-

Bhoge, N. D., Magare, B. K., & Jangale, M. S. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. International Journal of Pharmaceutical Quality Assurance. [Link]

-

PubChemLite. [2-(furan-2-yl)-1,3-thiazol-4-yl]methanamine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. kuey.net [kuey.net]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. chemimpex.com [chemimpex.com]

A Comprehensive Spectroscopic Guide to 1,3-Thiazol-4-ylmethylamine Hydrobromide

Abstract

This technical guide provides an in-depth analysis of 1,3-Thiazol-4-ylmethylamine hydrobromide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into the core spectroscopic techniques essential for its structural elucidation and quality control: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for experimental choices and data interpretation. Each section provides a theoretical overview, detailed experimental protocols, data analysis, and visual aids to ensure a thorough understanding of the molecule's spectroscopic signature.

Introduction: The Significance of this compound

The thiazole ring is a cornerstone scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including the antibiotic penicillin and vitamin B1.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, such as antibacterial, anti-inflammatory, and anticancer properties.[3][4] 1,3-Thiazol-4-ylmethylamine, as a primary amine derivative of the thiazole core, represents a valuable building block for the synthesis of more complex pharmaceutical agents.

The hydrobromide salt form enhances the compound's stability and aqueous solubility, making it suitable for various research and development applications. Accurate and unambiguous structural confirmation is the bedrock of any chemical research. This guide provides the essential spectroscopic framework—NMR, IR, and MS—to unequivocally identify and characterize this compound, ensuring the integrity of subsequent research and development efforts.

Molecular Structure:

-

Chemical Name: this compound

-

Molecular Formula: C₄H₇BrN₂S[5]

-

Molecular Weight: 195.08 g/mol [5]

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the precise connectivity and structure of the compound.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the number, type, and connectivity of protons in a molecule.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Causality: DMSO-d₆ is chosen for its ability to dissolve the hydrobromide salt and, crucially, to slow down the exchange of the acidic amine (NH₃⁺) protons, allowing for their observation in the spectrum.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to ensure a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

The aromaticity of the thiazole ring significantly influences the chemical shifts of its protons, causing them to appear far downfield.[6] The electron-withdrawing nature of the protonated amino group also shifts adjacent protons downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H2 (Thiazole) | ~9.0 - 9.3 | Singlet (s) | 1H | Located between two heteroatoms (N and S), this proton is highly deshielded and appears furthest downfield.[6] |

| H5 (Thiazole) | ~7.8 - 8.1 | Singlet (s) | 1H | Standard aromatic proton on the thiazole ring. |

| -CH₂- (Methylene) | ~4.2 - 4.5 | Singlet (s) | 2H | Adjacent to the aromatic thiazole ring and the electron-withdrawing -NH₃⁺ group, causing a significant downfield shift.[3] |

| -NH₃⁺ (Ammonium) | ~8.0 - 8.5 (broad) | Singlet (br s) | 3H | Acidic protons on nitrogen; signal is often broad due to quadrupolar relaxation and exchange with trace water. Its position is solvent-dependent.[7] |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

The protocol is analogous to that for ¹H NMR, using the same sample. However, data acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets.

The carbon atoms of the thiazole ring are in the aromatic region, while the aliphatic methylene carbon appears significantly upfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (Thiazole) | ~152 - 155 | Positioned between N and S, this carbon is the most deshielded in the ring.[8] |

| C4 (Thiazole) | ~148 - 151 | Aromatic carbon atom of the thiazole ring, bearing the methylamine substituent.[9] |

| C5 (Thiazole) | ~118 - 122 | Aromatic carbon adjacent to the sulfur atom. |

| -CH₂- (Methylene) | ~35 - 40 | Aliphatic carbon, shifted slightly downfield by the adjacent ring and amino group.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount (~1-2 mg) of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder.

-

Causality: KBr is transparent in the typical IR range and provides a solid matrix for the sample, minimizing scattering. This method is ideal for stable, solid samples like the hydrobromide salt.

-

-

Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.

-

Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet should be run and subtracted from the sample spectrum.

The spectrum is expected to be dominated by a very broad and strong absorption from the ammonium group, a key feature of primary amine salts.[10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (Thiazole ring)[8] |

| 3200 - 2800 | Strong, Broad | N-H stretch (from -NH₃⁺ group). This very broad feature is characteristic of amine salts.[11][12] |

| ~2950 | Medium | C-H stretch (Aliphatic -CH₂-)[13] |

| ~1620 | Medium | N-H bend (Asymmetric deformation of -NH₃⁺)[14] |

| ~1550 | Medium | C=N stretch (Thiazole ring)[15] |

| ~1480 | Medium | C=C stretch (Thiazole ring)[8] |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation, valuable structural information.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and ionic compounds like hydrobromide salts. It typically results in minimal fragmentation, allowing for clear observation of the molecular ion.

-

-

Instrumentation: Introduce the sample solution into an ESI-mass spectrometer via direct infusion or through an LC system.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect protonated molecules.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

The free base (1,3-Thiazol-4-ylmethylamine) has a monoisotopic mass of approximately 114.03 Da. In positive mode ESI-MS, the observed species will be the protonated free base.

| m/z Value | Ion | Rationale |

| ~115.04 | [M+H]⁺ | The protonated molecular ion of the free base (C₄H₆N₂S). This is expected to be the base peak. |

| ~114.03 | [M]⁺ | The molecular ion of the free base may also be observed. Thiazoles are known to give abundant molecular ions.[16] |

Predicted Fragmentation Pathway:

Upon inducing fragmentation (e.g., in an MS/MS experiment), the [M+H]⁺ ion at m/z 115 could undergo several characteristic cleavages. A plausible pathway involves the loss of ammonia or cleavage of the C-C bond between the ring and the side chain.

Integrated Spectroscopic Analysis: A Unified Conclusion

While each spectroscopic technique provides a piece of the puzzle, their combined interpretation delivers an unambiguous structural confirmation of this compound.

-

MS confirms the molecular mass of the free base is 114 Da.

-

IR confirms the presence of a primary amine salt (-NH₃⁺), an aromatic ring (thiazole), and aliphatic C-H bonds.

-

¹³C NMR identifies four distinct carbon environments: three aromatic (thiazole) and one aliphatic (methylene).

-

¹H NMR provides the final, detailed picture, confirming the presence and connectivity of all protons: two on the thiazole ring (H2, H5), a two-proton methylene group (-CH₂-), and the three protons of the ammonium group (-NH₃⁺). The chemical shifts and coupling patterns are all consistent with the proposed structure.

Together, these techniques form a self-validating system, providing the definitive spectroscopic signature of this compound, essential for its use in high-level scientific research and development.

References

-

Wikipedia. Thiazole. [Link]

-

Scribd. Thiazole: Structure and Reactivity. [Link]

-

Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. [Link]

-

Canadian Science Publishing. HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. [Link]

-

Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. [Link]

-

ResearchGate. Possible mass fragmentation pattern of compound 3. [Link]

-

PMC. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

-

Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted Thiazoles and 1, 3, 4-Thiadiazoles. [Link]

-

ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

-

Linköping University Electronic Press. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Link]

-

ResearchGate. Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

-

ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

University of Calgary. IR: amines. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

Erbil Polytechnic University. SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. [Link]

-

MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

-

Royal Society of Chemistry. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. [Link]

-

OUCI. Synthesis, X-ray crystallographic, spectroscopic and computational studies of aminothiazole derivatives. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

-

ResearchGate. Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives. [Link]

-

Semantic Scholar. 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. [Link]

-

Academia.edu. Synthesis and Characterization of New 1, 3, 4- Thiadiazoles Substituted with Imidazolidine Moiety. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. 1185145-74-7 CAS Manufactory [m.chemicalbook.com]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. academicstaff.epu.edu.iq [academicstaff.epu.edu.iq]

- 16. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,3-Thiazol-4-ylmethylamine Hydrobromide Synthesis

Welcome to the technical support center for the synthesis of 1,3-Thiazol-4-ylmethylamine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this multi-step synthesis. Our goal is to equip you with the scientific understanding and practical knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the overall synthetic strategy and key considerations for the synthesis of this compound.

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most widely employed and dependable route is a two-step synthesis starting from 4-methylthiazole. The first step is a free-radical bromination of the methyl group to form the key intermediate, 4-(bromomethyl)thiazole. This is typically achieved using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN). The second step is a Gabriel synthesis, where the 4-(bromomethyl)thiazole is reacted with potassium phthalimide, followed by acidic hydrolysis to yield the desired primary amine as its hydrobromide salt.[1][2]

Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂) for the bromination of 4-methylthiazole?

A2: N-Bromosuccinimide is the preferred reagent for benzylic and allylic brominations, such as the bromination of the methyl group on the thiazole ring.[3] This is because NBS provides a low, constant concentration of bromine radicals during the reaction, which favors substitution at the methyl group.[3] Using molecular bromine (Br₂) directly can lead to competing electrophilic addition to the thiazole ring, resulting in a mixture of undesired side products.[3]

Q3: What is the Gabriel synthesis, and why is it advantageous for preparing 1,3-Thiazol-4-ylmethylamine?

A3: The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides.[1][2] It utilizes the phthalimide anion as a surrogate for ammonia. The key advantage is that it prevents the over-alkylation that is often observed when using ammonia directly, which can lead to the formation of secondary and tertiary amines.[4] In this synthesis, the phthalimide nitrogen is sterically hindered and its nucleophilicity is reduced after the first alkylation, thus ensuring the selective formation of the primary amine.[4]

Q4: Are there alternative methods to the Gabriel synthesis for this transformation?

A4: While the Gabriel synthesis is highly reliable, other methods for converting alkyl halides to primary amines exist. These include the use of sodium azide followed by reduction, or direct displacement with a large excess of ammonia. However, the azide route involves potentially hazardous intermediates, and the ammonia method often suffers from poor selectivity and the formation of multiple alkylation products. For these reasons, the Gabriel synthesis remains a preferred method for clean, high-yielding primary amine synthesis.

Experimental Workflow and Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound.

Overall Synthetic Scheme

Caption: Overall synthetic workflow for this compound.

Protocol 1: Synthesis of 4-(Bromomethyl)thiazole

Materials:

-

4-Methylthiazole

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylthiazole (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the reaction mixture to reflux (approximately 77°C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(bromomethyl)thiazole.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound (Gabriel Synthesis)

Materials:

-

4-(Bromomethyl)thiazole (from Protocol 1)

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF), anhydrous

-

48% aqueous Hydrobromic acid (HBr)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 4-(bromomethyl)thiazole (1.0 eq) in anhydrous DMF.

-

Add potassium phthalimide (1.1 eq) to the solution.

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into a beaker of cold water to precipitate the N-(1,3-thiazol-4-ylmethyl)phthalimide intermediate.

-

Filter the precipitate, wash with water, and dry.

-

To the dried intermediate, add 48% aqueous hydrobromic acid.

-

Heat the mixture to reflux for 8-12 hours. A white precipitate of phthalic acid will form.

-

Cool the reaction mixture to room temperature and filter to remove the phthalic acid.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain the pure product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions based on chemical principles.

Q: My bromination reaction (Step 1) is giving a low yield of the desired 4-(bromomethyl)thiazole and a significant amount of starting material remains. What could be the problem?

A: This issue often points to problems with the radical initiation or reaction conditions.

-

Inactive Radical Initiator: AIBN decomposes with a half-life of about one hour at 80°C. If your AIBN is old or has been improperly stored, it may be less effective. Solution: Use freshly purchased or recrystallized AIBN.

-

Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Solution: Ensure the reaction is refluxing vigorously and extend the reaction time, monitoring by TLC until the starting material is consumed.

-

Presence of Radical Inhibitors: Oxygen can act as a radical inhibitor. Solution: Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) and use degassed solvents if possible.

Q: I am observing the formation of a di-brominated side product in my bromination reaction. How can I minimize this?

A: The formation of 4-(dibromomethyl)thiazole is a common side reaction when an excess of the brominating agent is present or if the reaction is allowed to proceed for too long after the starting material is consumed.

-

Stoichiometry Control: The ratio of NBS to 4-methylthiazole is critical. Solution: Use no more than 1.05 equivalents of NBS. A slight excess is often used to ensure full conversion of the starting material, but a larger excess will promote di-bromination.

-

Reaction Monitoring: Careful monitoring is key. Solution: Follow the reaction progress closely by TLC. As soon as the starting material is consumed, stop the reaction by cooling it down.

Table 1: Optimizing Bromination Conditions

| Parameter | Recommended Condition | Rationale |

| NBS Stoichiometry | 1.0 - 1.05 eq. | Minimizes di-bromination. |

| Radical Initiator | AIBN (0.05 eq.) or Benzoyl Peroxide | Efficiently initiates the radical chain reaction. |

| Solvent | Anhydrous CCl₄ or Benzene | Non-polar solvents that are suitable for radical reactions. |

| Temperature | Reflux | Ensures thermal decomposition of the initiator and propagation of the radical chain. |

| Atmosphere | Inert (N₂ or Ar) | Prevents inhibition of the radical reaction by oxygen. |

Q: The Gabriel alkylation (Step 2a) is sluggish, and I have a low yield of the phthalimide intermediate. What are the potential causes?

A: Incomplete reaction in this step is often due to issues with the reagents or reaction conditions.

-

Poor Quality Potassium Phthalimide: Potassium phthalimide is hygroscopic. The presence of water can hydrolyze the phthalimide and reduce its nucleophilicity. Solution: Ensure your potassium phthalimide is dry. If in doubt, dry it under vacuum before use.

-

Solvent Not Anhydrous: The presence of water in the DMF can also interfere with the reaction. Solution: Use anhydrous DMF for the reaction.

-

Insufficient Temperature or Reaction Time: The Sₙ2 reaction may require more energy or time to proceed to completion. Solution: Ensure the reaction temperature is maintained at 80-90°C and consider extending the reaction time, monitoring by TLC.

Q: The final hydrolysis with HBr (Step 2b) is not going to completion, or I am getting a low yield of the final product. What can I do?

A: The hydrolysis of the phthalimide can be challenging and may require forcing conditions.

-

Insufficient Hydrolysis Time: The amide bonds of the phthalimide are stable and require prolonged heating with strong acid to cleave. Solution: Increase the reflux time to 12 hours or even longer. Monitor the disappearance of the phthalimide intermediate by TLC if possible (a different solvent system may be required).

-

Product Loss During Workup: The final product is a water-soluble salt. Solution: Be careful during the workup. After filtering off the phthalic acid, ensure the filtrate is completely concentrated. Washing the crude product with a non-polar solvent like diethyl ether can help remove organic impurities without dissolving the desired salt.

Mechanistic Insights

Understanding the reaction mechanisms is crucial for effective troubleshooting.

Mechanism of NBS Bromination

The bromination of 4-methylthiazole with NBS proceeds via a free-radical chain mechanism.

Caption: Free-radical mechanism of NBS bromination.

The reaction is initiated by the thermal decomposition of AIBN to form radicals, which then react with NBS to generate a bromine radical. The bromine radical abstracts a hydrogen atom from the methyl group of 4-methylthiazole to form a resonance-stabilized thiazolyl-methyl radical. This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired 4-(bromomethyl)thiazole and another bromine radical, which continues the chain reaction.

Mechanism of Gabriel Synthesis and Hydrolysis

The Gabriel synthesis involves an Sₙ2 reaction followed by hydrolysis.

Caption: Mechanism of the Gabriel synthesis and subsequent hydrolysis.

In the first step, the nucleophilic phthalimide anion displaces the bromide from 4-(bromomethyl)thiazole in an Sₙ2 reaction. The subsequent hydrolysis with strong acid, such as HBr, involves the protonation of the carbonyl oxygens of the phthalimide, followed by nucleophilic attack of water. This leads to the cleavage of the two amide bonds, releasing the primary amine, which is protonated by the acidic medium to form the hydrobromide salt, and phthalic acid as a byproduct.[1][2]

References

-

Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236. [Link]

-

Wikipedia contributors. (2023). Gabriel synthesis. In Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry Steps. (2020, April 15). The Gabriel Synthesis. Chemistry Steps. [Link]

-

Master Organic Chemistry. (2018, January 31). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]

-

Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355. [Link]

-

Sheehan, J. C., & Bolhofer, W. A. (1950). An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 72(6), 2786-2788. [Link]

-

Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, Transactions, 129, 2348-2351. [Link]

-

N-Bromosuccinimide. In Wikipedia. [Link]

-

Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of 1,3-Thiazol-4-ylmethylamine Hydrobromide

Welcome to the dedicated technical support guide for the purification of 1,3-Thiazol-4-ylmethylamine hydrobromide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the common challenges encountered during the isolation and purification of this important synthetic intermediate. Our focus is on providing robust, field-tested solutions grounded in chemical principles to ensure you achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide: From Crude to Pure

This section addresses specific experimental issues in a direct question-and-answer format. We diagnose the likely causes of common problems and provide step-by-step protocols for their resolution.

Issue 1: My isolated this compound has low purity, with persistent side-products visible in my analysis (NMR, LC-MS).

Answer:

Low purity in the final hydrobromide salt typically stems from impurities carried over from the synthesis of the thiazole core or the amine installation. The most common synthetic route is a variation of the Hantzsch thiazole synthesis, which can leave unreacted starting materials or byproducts.[1][2][3]

Common Potential Impurities:

-

Unreacted Starting Materials: Such as an α-haloketone precursor or a thioamide equivalent.

-

Synthesis Byproducts: Isomeric thiazoles or products from side-reactions.[4]

-

Degradation Products: Amines can be susceptible to oxidation, although the salt form significantly enhances stability.[5][6]

-

Residual Solvents: Trapped solvent molecules within the crystal lattice.

Solution Pathway: Recrystallization

Recrystallization is the most powerful technique for purifying crystalline solids like amine hydrobromide salts. The goal is to find a solvent or solvent system in which the desired compound is highly soluble when hot but poorly soluble when cold, while impurities remain in solution at all temperatures.[7]

Step-by-Step Recrystallization Protocol:

-

Solvent Screening: The key to successful recrystallization is selecting the appropriate solvent. Since this compound is a salt, polar solvents are the best starting point. Use small amounts of your crude product to test solubility in the solvents listed in the table below.

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent (near its boiling point) until the solid just dissolves completely.[8] Using excess solvent will significantly reduce your yield.

-

(Optional) Decolorization: If the solution is colored by high molecular weight impurities, add a small amount of activated charcoal (1-2% w/w) and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or the added charcoal.[8][9] This step prevents premature crystallization in the funnel.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, without disturbance. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation: Recommended Solvent Systems for Recrystallization

| Solvent Class | Primary Solvent Choices | Anti-Solvent Choices (for two-solvent method) | Rationale & Expert Notes |

| Alcohols | Methanol, Ethanol, Isopropanol | Diethyl Ether, Ethyl Acetate, Toluene | Primary Choice. Alcohols often provide the ideal solubility profile for amine salts—good solubility when hot, poor when cold. Isopropanol is frequently a top choice. If the compound is too soluble even when cold, a less polar anti-solvent can be added dropwise to the hot solution until turbidity appears, then re-clarified with a drop of the hot primary solvent.[9] |

| Nitriles | Acetonitrile | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Acetonitrile is a polar aprotic solvent that can be effective. Its lower boiling point makes for easier removal during drying. |

| Water | Water | Acetone, Ethanol, Isopropanol | While the hydrobromide salt is likely water-soluble, using water can sometimes lead to the formation of hydrates. It is a viable option, especially for removing organic, non-polar impurities. An organic anti-solvent is typically required to induce precipitation. |

Issue 2: My product "oils out" or fails to crystallize from solution.

Answer:

"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is common when the solution is supersaturated or when impurities are present that inhibit crystallization.

Troubleshooting Crystallization:

-

Induce Crystallization:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

-

Seeding: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This "seed" crystal provides a template for lattice formation.

-

Reduce Temperature: Ensure the solution is thoroughly cooled in an ice-water bath.

-

-

Re-evaluate Your Solvent System:

-

If the compound is too soluble, you may have used too much solvent. Try to evaporate some of the solvent and allow it to cool again.

-